App-fubinaca

Übersicht

Beschreibung

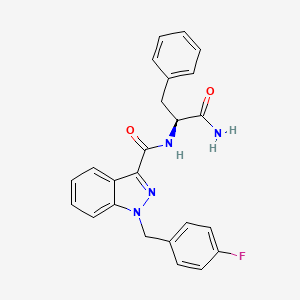

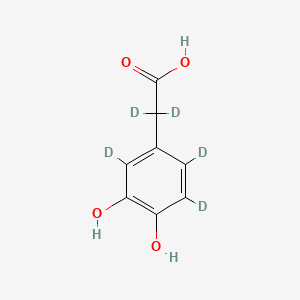

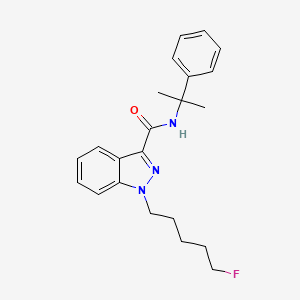

APP-FUBINACA ist ein Indazol-basiertes synthetisches Cannabinoid, das online als Designerdroge verkauft wurde. Es ist bekannt für seine moderate Affinität zum CB1-Rezeptor mit einem Ki-Wert von 708 nM . Die Verbindung enthält einen Phenylalanin-Aminosäurerest in ihrer Struktur, der zu ihren einzigartigen Eigenschaften beiträgt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von APP-FUBINACA umfasst mehrere Schritte, beginnend mit der Herstellung des Indazol-Kerns. Die wichtigsten Schritte beinhalten:

Bildung des Indazol-Kerns: Dies wird typischerweise durch Cyclisierungsreaktionen erreicht, die Hydrazinderivate und geeignete Aldehyde oder Ketone beinhalten.

Einführung der Carboxamidgruppe: Die Carboxamidgruppe wird durch Amidkupplungsreaktionen eingeführt, häufig unter Verwendung von Reagenzien wie Carbodiimiden.

Addition des Phenylalaninrests: Dieser Schritt beinhaltet die Kupplung des Phenylalaninderivats an den Indazol-Kern, normalerweise unter milden Bedingungen, um die Integrität des Moleküls zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese von Zwischenprodukten: Großtechnische Herstellung von Schlüsselzwischenprodukten unter optimierten Reaktionsbedingungen.

Reinigung: Techniken wie Umkristallisation und Chromatographie werden eingesetzt, um eine hohe Reinheit des Endprodukts zu gewährleisten.

Qualitätskontrolle: Strenge Tests, einschließlich spektroskopischer und chromatographischer Methoden, um die Identität und Reinheit der Verbindung zu bestätigen.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, z. B. die Umwandlung von Ketonen in Alkohole.

Substitution: Substitutionsreaktionen, insbesondere am Indazolring, können verschiedene Substituenten einführen und die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Halogenierungsreagenzien wie Brom oder Chlor werden häufig verwendet.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Referenzstandard in der analytischen Chemie zur Detektion und Quantifizierung synthetischer Cannabinoide verwendet.

Biologie: Untersucht für seine Wechselwirkungen mit Cannabinoid-Rezeptoren, trägt zum Verständnis von Rezeptor-Ligand-Wechselwirkungen bei.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften.

Industrie: Eingesetzt bei der Entwicklung neuer synthetischer Cannabinoide und verwandter Verbindungen.

Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich durch Interaktion mit dem CB1-Rezeptor. Die Verbindung bindet an den Rezeptor, moduliert seine Aktivität und führt zu verschiedenen physiologischen Wirkungen. Die genauen beteiligten molekularen Pfade umfassen die Aktivierung von G-Proteinen und anschließende intrazelluläre Signaltransduktionskaskaden .

Analyse Chemischer Reaktionen

Types of Reactions

APP-FUBINACA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

Substitution: Substitution reactions, particularly on the indazole ring, can introduce different substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation reagents, such as bromine or chlorine, are often used.

Major Products

Wissenschaftliche Forschungsanwendungen

APP-FUBINACA has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its interactions with cannabinoid receptors, contributing to the understanding of receptor-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Utilized in the development of new synthetic cannabinoids and related compounds.

Wirkmechanismus

APP-FUBINACA exerts its effects primarily through interaction with the CB1 receptor. The compound binds to the receptor, modulating its activity and leading to various physiological effects. The exact molecular pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AB-FUBINACA: Ein Analogon mit einer ähnlichen Struktur, aber unterschiedlichen Substituenten.

ADB-FUBINACA: Ein weiteres Analogon mit Variationen im Indazol-Kern und den Seitenketten.

5F-AB-PINACA: Ein fluoriertes Analogon mit unterschiedlichen pharmakologischen Eigenschaften.

Einzigartigkeit

APP-FUBINACA ist aufgrund seines spezifischen Phenylalaninrests und seiner moderaten Affinität zum CB1-Rezeptor einzigartig. Diese Kombination aus Strukturmerkmalen und Rezeptoraffinität unterscheidet sie von anderen synthetischen Cannabinoiden .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie nicht, zu fragen!

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2/c25-18-12-10-17(11-13-18)15-29-21-9-5-4-8-19(21)22(28-29)24(31)27-20(23(26)30)14-16-6-2-1-3-7-16/h1-13,20H,14-15H2,(H2,26,30)(H,27,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXBEYFALIFOAG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032568 | |

| Record name | APP-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185282-03-4 | |

| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185282-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | App-fubinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APP-FUBINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APP-FUBINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW71LSK9DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)

![{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile](/img/structure/B571615.png)